molecular formula C6H13BClNO2 B8184166 (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride

Cat. No.: B8184166
M. Wt: 177.44 g/mol
InChI Key: BCDIJDCLLWPKSV-UHFFFAOYSA-N
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Description

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride typically involves the hydroboration of an appropriate pyridine derivative. The reaction conditions often include the use of borane reagents and solvents such as tetrahydrofuran (THF). The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is used as a building block in organic synthesis. Its ability to form stable complexes with diols makes it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. These compounds share the boronic acid functional group but differ in their structural frameworks and chemical properties.

Uniqueness

What sets (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride apart is its unique pyridine-based structure, which provides distinct reactivity and binding characteristics. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reagents are required.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications. Further research into its mechanisms and applications will continue to uncover new possibilities for this intriguing compound.

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3,9-10H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIJDCLLWPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCN(C1)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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